L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Description

Molecular Architecture

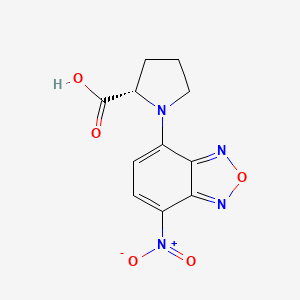

The compound consists of an L-proline backbone (a five-membered pyrrolidine ring fused to a carboxylic acid group) covalently linked to a 7-nitro-2,1,3-benzoxadiazole (NBD) moiety. The NBD group is attached via its 4-aminophenyl position to the nitrogen atom of the proline ring, forming a stable amide bond. This configuration preserves the secondary amine reactivity of proline while introducing a fluorogenic tag.

Key Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₀N₄O₅ |

| Molecular Weight | 278.22 g/mol |

| IUPAC Name | (2R)-1-(4-Nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid |

| CAS Number | 159717-70-1 (D-proline analog) / 81432-12-4 (L-proline analog) |

| SMILES | OC(=O)[C@@H]1CCCN1Nc2ccc(N+[O-])cn12 |

Nomenclature and Isomerism

The compound’s nomenclature adheres to IUPAC guidelines for amino acid derivatives. The stereochemistry at the proline nitrogen is critical, with the L-enantiomer (natural configuration) being more prevalent in biological systems. The D-enantiomer, though less common, is synthesized for stereospecific studies. The nitro group on the benzoxadiazole ring enhances electron deficiency, facilitating nucleophilic substitution at the 4-position.

Historical Development of NBD-Labeled Amino Acid Derivatives

Emergence of NBD Derivatization Reagents

The development of NBD-labeled proline derivatives traces back to the 1960s, when 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-fluoro-7-nitrobenzoxadiazole (NBD-F) were introduced as fluorogenic reagents. These reagents react with primary and secondary amines under mild conditions, forming stable adducts with high molar absorptivity and fluorescence quantum yields.

Evolution of NBD Applications

| Era | Key Advancement | Application |

|---|---|---|

| 1960s | Introduction of NBD-Cl for amine derivatization | Chromatographic detection of amino acids |

| 1980s | Optimization of NBD-F for HPLC compatibility | Quantification of proline in biological matrices |

| 2000s | Synthesis of NBD-labeled proline derivatives | Enantiomeric separation and imaging |

Reactivity and Selectivity

NBD-Cl and NBD-F exhibit distinct reactivities:

- NBD-Cl : Slower kinetics but compatible with ethanol-based derivatization protocols.

- NBD-F : Higher reactivity, enabling rapid labeling at room temperature.

The choice of reagent depends on the target amine’s nucleophilicity and sample complexity. For proline, NBD-F is preferred due to its ability to react with the secondary amine efficiently.

Role of Fluorescent Probes in Modern Bioanalytical Chemistry

Chromatographic Applications

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-, serves as a critical tool in high-performance liquid chromatography (HPLC) for:

- Enantiomeric Separation : The chiral center of proline allows discrimination between D- and L-enantiomers using chiral stationary phases (e.g., CHIRALPAK-IA).

- Trace Detection : NBD’s excitation (λₑₓ ~466 nm) and emission (λₑₘ ~535 nm) spectra enable laser-induced fluorescence (LIF) detection with limits of quantification as low as 5 fmol.

Chromatographic Performance Data

| Parameter | Value (L-Proline Derivative) |

|---|---|

| Retention Time (L-Form) | 9.22 minutes (TFA/ethanol) |

| Retention Time (D-Form) | 6.72 minutes (TFA/ethanol) |

| Linearity Range | 1–100 ng/mL |

Biological Imaging and Sensing

The compound’s fluorescent properties make it suitable for:

Properties

IUPAC Name |

(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDSQYPOCTRRA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554253 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81432-12-4 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₀N₄O₅ , with a molecular weight of 278.22 g/mol . Its structure consists of an L-proline residue (pyrrolidine-2-carboxylic acid) linked via an amine bond to the 4-position of a 7-nitrobenzoxadiazole ring. The stereochemistry at the proline α-carbon is critical, as indicated by the S configuration in the IUPAC name. The nitro group at the 7-position of the benzoxadiazole ring enhances electrophilicity, facilitating reactions with nucleophiles.

Synthetic Pathways

Nucleophilic Substitution of 4-Chloro-7-Nitrobenzoxadiazole

A foundational step involves preparing the nitrobenzoxadiazole precursor. 4-Chloro-7-nitrobenzoxadiazole (NBD-Cl) is reacted with L-proline under alkaline conditions. The chloride leaving group is displaced by the primary amine of proline, forming a stable benzoxadiazole-proline conjugate.

Reaction Conditions :

- Solvent : Anhydrous DMF or acetonitrile.

- Base : Triethylamine (TEA) or NaHCO₃ to deprotonate the proline amine.

- Temperature : 25–50°C for 6–12 hours.

This method parallels the synthesis of NBD-labeled biomolecules, where NBD-Cl reacts with amines in peptides or proteins.

Stereoselective Coupling and Protection-Deprotection

To preserve the L-proline stereochemistry, a protection strategy is employed:

- Protection : The carboxylic acid group of L-proline is esterified (e.g., methyl ester) to prevent side reactions.

- Coupling : The protected proline reacts with NBD-Cl, followed by acidic hydrolysis to regenerate the carboxylic acid.

Key Steps :

- Esterification : L-proline treated with thionyl chloride (SOCl₂) in methanol yields methyl L-prolinate.

- Coupling : Methyl L-prolinate and NBD-Cl react in DMF with TEA.

- Deprotection : Hydrolysis with HCl (1M) removes the methyl ester.

Purification and Isolation

Crystallization at Isoelectric Point

Post-synthesis, the compound is isolated by adjusting the solution pH to its isoelectric point (pI ≈ 3.5–4.0), where solubility is minimized.

Chromatographic Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes unreacted NBD-Cl.

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Industrial-Scale Considerations

The patent CA2311407A1 outlines a three-step process for analogous compounds, adaptable to this synthesis:

- Alkaline Hydrolysis : Use ≥3 equiv NaOH in water/DMF to hydrolyze protective groups.

- Neutralization : Add HCl to pH 4–5, precipitating NaCl, which is filtered.

- Crystallization : Isolate product by cooling the filtrate.

Advantages :

Challenges and Optimization

Byproduct Formation

Solvent Selection

- DMF vs. Acetonitrile : DMF increases reaction rate but complicates removal; acetonitrile offers easier purification.

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can alter the nitro group, potentially forming nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents replace the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

Substituting agents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles or other functionalized derivatives .

Scientific Research Applications

Biological Applications

Fluorescent Probes for Imaging

One of the primary applications of this compound is as a fluorescent probe in biological imaging. The nitrobenzoxadiazole component provides strong fluorescence, making it suitable for tracking cellular processes and interactions in live cells. This capability is crucial for studying enzyme activities and signaling pathways within biological membranes.

Interaction Studies

Research indicates that L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- can interact with various proteins and biological membranes. These interactions can influence enzyme activity and potentially serve therapeutic purposes by modulating specific molecular targets .

Material Science Applications

The compound's fluorescent properties also extend to material science , where it can be utilized in the development of new materials with specific optical properties. This includes applications in sensors and light-emitting devices due to its ability to emit light upon excitation.

Case Studies and Research Findings

Several studies have documented the utility of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-:

-

Cell Membrane Fusion Studies

A study explored the role of proline derivatives in cell-cell fusion processes. The findings suggested that modifications to proline could enhance or inhibit fusion activity, indicating potential applications in virology and cell biology . -

Fluorescent Labeling Protocols

Research has developed one-pot protocols for labeling complex bioactive natural products using this compound as a fluorescent tag. This method improves efficiency in identifying and studying natural products .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The 7-nitro-2,1,3-benzoxadiazol-4-yl moiety acts as a fluorophore, emitting light upon excitation. This fluorescence allows researchers to track and visualize molecular interactions and processes. The molecular targets and pathways involved include various proteins and enzymes that interact with the fluorescent probe .

Comparison with Similar Compounds

Comparison with Similar Compounds

The NBD group is extensively used to label diverse biomolecules, enabling visualization and quantification in cellular and biochemical assays. Below is a detailed comparison of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- with structurally analogous compounds:

Amino Acid Derivatives

- L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- Backbone: L-Proline. Key Features: Combines proline’s role in protein structure and cellular signaling with NBD’s fluorescence .

- N²-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-glutamine (CAS: 162149-70-4) Backbone: L-Glutamine. Application: Presumed use in tracking glutamine uptake or enzymatic activity, analogous to other NBD-amino acid conjugates. Key Features: Glutamine’s central role in nitrogen metabolism paired with NBD fluorescence .

Sugar Derivatives

- 2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) Backbone: D-Glucose. Application: Widely used to monitor glucose uptake in cells. For example, it demonstrated enhanced fluorescence in 3T3-L1 adipocytes treated with triterpene glycosides from Rubus cochinchinensis, indicating increased glucose metabolism . Key Features: Non-metabolizable glucose analog; fluorescence intensity correlates with cellular glucose uptake .

Lipid Derivatives

C6-NBD Ceramide

- Backbone : Ceramide (sphingolipid).

- Application : Tracks lipid trafficking and membrane dynamics. Used in studies of endocytosis and recycling pathways, such as the recycling of sphingomyelin in cellular membranes .

- Key Features : Fluorescent labeling of the Golgi apparatus and plasma membrane; critical for studying lipid sorting .

NBD-Phospholipids (e.g., NBD-PA, NBD-PC, NBD-PG)

- Backbone : Phosphatidic acid (PA), phosphatidylcholine (PC), phosphatidylglycerol (PG).

- Application : Investigates phospholipid membrane interactions and trafficking. For example, NBD-PA and NBD-PC were used to study lipid-protein interactions in mitochondrial membranes .

- Key Features : Fluorescence varies with lipid phase and localization, enabling real-time membrane dynamics analysis .

Other Amine Derivatives

- N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1-piperazinecarboxamide Backbone: Piperazine. Application: Potential use in drug design or as a biochemical probe due to its structural modularity. Key Features: The hexyl chain and piperazine moiety may enhance cellular permeability .

Data Table: Comparative Analysis of NBD-Labeled Compounds

Research Implications and Gaps

While L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- shares the NBD group’s fluorescence with its analogs, its specific applications remain underexplored in the provided evidence. Future studies could focus on:

- Its role in proline metabolism or collagen synthesis tracking.

- Comparative fluorescence efficiency with other NBD-amino acid derivatives.

- Potential use in high-throughput screening for proline-related disorders.

In contrast, compounds like 2-NBDG and C6-NBD ceramide are well-characterized, highlighting the versatility of NBD labeling in diverse biochemical contexts .

Biological Activity

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- (CAS No. 81432-12-4) is a fluorescent derivative of proline that has garnered attention for its biological activity, particularly its interaction with glutathione S-transferases (GSTs). This article explores the compound's biological activity, mechanisms of action, and potential applications in scientific research.

- Molecular Formula : C₁₁H₁₀N₄O₅

- Molecular Weight : 278.22 g/mol

Target Enzymes

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- primarily targets glutathione S-transferases (GSTs) . GSTs are a superfamily of enzymes involved in detoxification processes by catalyzing the conjugation of glutathione to various substrates.

Mode of Action

The compound acts as a suicide inhibitor for GSTs, binding to the active site and forming a stable complex with glutathione (GSH). This interaction inhibits the enzyme's activity and disrupts normal cellular detoxification pathways. The inhibition can lead to increased levels of reactive oxygen species (ROS) and electrophilic compounds within cells, potentially contributing to cellular stress and apoptosis .

Inhibition Studies

Research indicates that L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- exhibits potent inhibitory effects on various GST isoforms. For instance:

| GST Isoform | IC50 Value (µM) |

|---|---|

| GSTM2-2 | <0.5 |

| GSTP1-1 | 0.8 |

| GSTA1-1 | 2.5 |

These values suggest that the compound is particularly effective against GSTM2-2 and GSTP1-1, which are implicated in cancer cell resistance to chemotherapy .

Case Studies

In a study examining the effects of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- on cancer cell lines, it was found that treatment with submicromolar concentrations resulted in significant apoptosis through the dissociation of the JNK-GSTP1 complex. This finding highlights the compound's potential as a therapeutic agent in overcoming chemoresistance in cancer treatments .

Applications in Research

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- serves multiple roles in scientific research:

Fluorescent Probes : Its fluorescent properties make it suitable for imaging studies involving protein interactions and cellular dynamics.

Biological Imaging : The compound can be utilized in tracking cellular processes due to its ability to accumulate in specific cellular compartments.

Drug Development : Given its role as a GST inhibitor, it may serve as a lead compound for developing new anticancer therapies targeting GSTs involved in drug resistance .

Q & A

Basic: What are the optimal synthetic routes for introducing the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group into L-proline derivatives?

The synthesis of L-Proline-NBD conjugates typically involves coupling reactions between activated NBD derivatives (e.g., NBD-Cl or amino-functionalized NBD) and the amino group of L-proline. Key steps include:

- Activation : Use NBD-Cl (4-chloro-7-nitrobenzofurazan) under mildly basic conditions (e.g., pH 8–9) to react with the primary amine of L-proline. This forms a stable amide bond .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization are critical due to the fluorescent nature of the product, which complicates UV detection .

- Validation : Confirm coupling efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Table 1 : Example Reaction Conditions

| Reactant | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| NBD-Cl + L-Proline | DMF, pH 8.5 | 24 h, RT | 68–76 |

Basic: How to characterize the structural integrity of L-Proline-NBD conjugates using spectroscopic techniques?

Structural validation requires a combination of:

- FT-IR : Look for characteristic peaks:

- ~1698 cm⁻¹ (C=O amide stretch) .

- ~1610 cm⁻¹ (C=N stretch of benzoxadiazole) .

- NMR :

- ¹H NMR : Peaks at δ 8.30 ppm (amide NH) and δ 4.50 ppm (proline CH₂) confirm successful conjugation .

- ¹³C NMR : Signals at ~165–168 ppm (amide C=O) and ~109 ppm (benzoxadiazole C) .

- MS : Molecular ion peaks should match the theoretical mass (e.g., [M+H]⁺ for C₁₂H₁₃N₄O₅: 311.08) .

Advanced: What experimental strategies ensure the specificity of L-Proline-NBD derivatives as fluorescent probes in cellular imaging?

- Competitive Binding Assays : Co-incubate cells with excess unlabeled ligand to confirm displacement of NBD fluorescence, as demonstrated in TSPO-targeting probes .

- Subcellular Localization : Use organelle-specific dyes (e.g., MitoTracker) to validate mitochondrial targeting, leveraging NBD’s photostability for colocalization studies .

- Fluorescence Quenching : Test environmental sensitivity; NBD fluorescence is quenched in hydrophobic environments (e.g., lipid bilayers), which can differentiate membrane-bound vs. cytosolic localization .

Advanced: How to address discrepancies in fluorescence emission data when using L-Proline-NBD conjugates under varying pH conditions?

NBD’s fluorescence is pH-sensitive due to its nitro group’s electron-withdrawing properties. To resolve contradictions:

- Calibration Curves : Generate pH-dependent emission spectra (λ_ex = 460 nm, λ_em = 530–550 nm) in buffered solutions (pH 4–9) .

- Live-Cell Imaging : Use pH-insensitive reference dyes (e.g., Alexa Fluor 647) to normalize signals in dynamic environments .

- Data Correction : Apply mathematical models to account for pH-driven quenching effects, as seen in lysosomal studies .

Advanced: What methods are recommended for quantifying the incorporation efficiency of L-Proline-NBD derivatives into lipid bilayers?

- Fluorescence Recovery After Photobleaching (FRAP) : Measure lateral diffusion rates in model membranes (e.g., DOPC liposomes) to assess integration efficiency .

- Quenching Assays : Use water-soluble quenchers (e.g., acrylamide) to distinguish surface-embedded vs. fully integrated probes .

- LC-MS/MS : Quantify lipid-bound vs. free NBD after extraction using Bligh-Dyer lipid isolation (chloroform:methanol, 2:1 v/v) .

Table 2 : Incorporation Efficiency in Lipid Bilayers

| Lipid System | Incorporation Efficiency (%) | Method | Reference |

|---|---|---|---|

| DOPC Liposomes | 85 ± 5 | FRAP | |

| Plasma Membranes | 60–70 | Acrylamide Quenching |

Advanced: How can molecular docking studies be integrated with experimental data to validate the binding affinity of L-Proline-NBD derivatives to target proteins?

- Docking Workflow :

- Protein Preparation : Use crystal structures (e.g., TSPO from PDB) or homology models .

- Ligand Optimization : Minimize NBD-proline geometry using DFT (B3LYP/6-31G*) .

- Binding Affinity : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from fluorescence polarization assays .

- Validation : A strong correlation (R² > 0.8) between computed ΔG and experimental Kd confirms predictive accuracy .

Advanced: What are the best practices for optimizing photostability in long-term imaging studies with L-Proline-NBD conjugates?

- Antioxidant Buffers : Include 1–5 mM ascorbic acid to reduce photobleaching .

- Low-Irradiation Protocols : Use confocal microscopy with <5% laser power and rapid acquisition to minimize excitation .

- Control Experiments : Compare with commercial NBD probes (e.g., 2-NBDG) to benchmark stability under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.